1H-Pyrrole-2-sulfonamide
Description
Properties
CAS No. |
55673-67-1 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C4H6N2O2S/c5-9(7,8)4-2-1-3-6-4/h1-3,6H,(H2,5,7,8) |
InChI Key |
USZKOIUIZMUMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
1H-Pyrrole-2-sulfonamide derivatives have shown promising antibacterial properties against various strains of bacteria. For instance, studies indicate that modifications to the pyrrole structure can enhance its effectiveness against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial enzymes critical for cell wall synthesis, making these compounds viable candidates for new antibiotic therapies.
Antiviral Potential
Research has demonstrated that this compound can interact with viral proteins, suggesting its potential as an antiviral agent. Molecular dynamics simulations have indicated strong binding affinities to hepatitis B virus capsid proteins, highlighting the importance of hydrophobic interactions and hydrogen bonding in enhancing its antiviral efficacy . This positions the compound as a candidate for further development in antiviral drug design.
Cancer Therapy
The compound's structural characteristics allow it to function as a topoisomerase inhibitor, which is crucial in cancer treatment. Fused pyrrolo[2,1-a]isoquinolines derived from pyrrole structures have been shown to exhibit significant cytotoxic activity against cancer cell lines . The ability to inhibit topoisomerases can disrupt DNA replication in cancer cells, leading to cell death.
Enzyme Inhibition Studies
This compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase, which is a target for treating human African trypanosomiasis (HAT) . This highlights the compound's versatility in addressing various therapeutic targets through enzyme inhibition.
Synthesis and Modifications
The synthesis of this compound typically involves several methods that allow for structural modifications to enhance biological activity. These modifications can lead to improved pharmacokinetic properties, such as increased blood-brain barrier penetration or enhanced selectivity towards specific biological targets .
Case Study 1: Antibacterial Properties
In a study investigating the antibacterial efficacy of pyrrole derivatives, researchers synthesized several compounds based on this compound and evaluated their activity against resistant strains of bacteria. The results indicated that certain modifications significantly improved their minimum inhibitory concentrations (MIC) against MRSA and E. coli, suggesting a pathway for developing new antibiotics .
Case Study 2: Antiviral Efficacy
A recent investigation into the antiviral properties of this compound revealed its potential effectiveness against hepatitis B virus by targeting viral capsid proteins. Binding affinity studies showed that the compound could effectively inhibit viral replication in vitro, supporting further exploration as an antiviral therapeutic agent .
Case Study 3: Cancer Treatment Development
Research focused on pyrrolo[2,1-a]isoquinoline derivatives demonstrated that modifications derived from this compound enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of structural diversity in developing effective anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide and 1H-Indole-2-carboxamide, 3-(4-morpholinylsulfonyl)-5-(1H-pyrrol-2-yl)- (CAS: 661468-46-8), a structurally related compound :
Impact of Substituents on Properties
- Electron-Withdrawing Groups (Cl, CF₃):
The pyridinyl substituent in the pyrrole derivative introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets . - Morpholinylsulfonyl Group: The indole-based compound features a morpholine-linked sulfonamide, which improves solubility and bioavailability—a common strategy in drug design to optimize pharmacokinetics .
Preparation Methods
Direct Aminosulfonylation of Pyrrole
The current state-of-the-art method involves a one-pot, two-step sequence:
-
Sulfonamidation : Pyrrole reacts with tert-butyl chlorosulfonylcarbamate (2e, 2 equivalents) in acetonitrile at room temperature, mediated by DIPEA (N,N-diisopropylethylamine).
-
Deprotection : Acidic cleavage of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields this compound.
Key advantages :
-
Regioselectivity : Exclusive 2-sulfonylation due to the electronic directing effect of the Boc-protected sulfonamide intermediate.
-
Mild conditions : Reactions proceed at ambient temperature without requiring anhydrous or inert conditions.
-
Scalability : Demonstrated at gram-scale (1.13 g isolated) with 91% yield for structurally analogous compounds.
Mechanistic Insights
The reaction mechanism involves the in situ generation of a tert-butyl sulfonylcarbamate intermediate (2e’), which acts as an electrophilic sulfonating agent. Key steps include:
-
Deprotonation : DIPEA abstracts a proton from pyrrole, enhancing nucleophilicity at the α-position.
-
Electrophilic attack : The sulfonylcarbamate intermediate reacts with the activated pyrrole, forming a C–S bond.
-
Deprotection : Acidic conditions remove the Boc group, yielding the free sulfonamide.
Experimental evidence supporting this mechanism includes:
-
Trapping experiments : The intermediate was isolated via [2+2] cycloaddition with 4-vinylbiphenyl, confirming its existence.
-
Kinetic studies : Reaction progress monitoring showed rapid Boc-deprotection under acidic conditions (complete within 1 hour at 90°C).
Optimization Studies and Reaction Scope
Effect of Base and Stoichiometry
The choice of base critically influences yield. DIPEA outperformed alternatives like triethylamine (TEA) or DBU (1,8-diazabicycloundec-7-ene) due to its superior ability to stabilize the sulfonylcarbamate intermediate. Optimal stoichiometry was determined as:
-
2e (2.0 equivalents)
-
DIPEA (2.0 equivalents)
Deviations from these ratios led to reduced yields (Table 1).
Table 1: Impact of Reagent Stoichiometry on Yield
| 2e (equiv) | DIPEA (equiv) | Yield (%) |
|---|---|---|
| 1.5 | 1.5 | 48 |
| 2.0 | 2.0 | 65 |
| 2.5 | 2.5 | 63 |
Substrate Tolerance
The methodology accommodates diverse pyrrole derivatives (Table 2). Electron-withdrawing groups (EWGs) at the 3-position enhance reactivity by reducing pyrrole’s electron density.
Table 2: Substrate Scope for Pyrrole Derivatives
| Substrate | Yield (%) |
|---|---|
| 1-Methyl-1H-pyrrole | 77 |
| 3-Acetyl-1H-pyrrole | 95 |
| 3-Carboxyethyl-1H-pyrrole | 90 |
| N-Boc-pyrrole | 61 |
Notably, N-Boc-pyrrole exhibited lower yields due to steric hindrance.
Comparative Analysis of Synthetic Routes
Table 3: Traditional vs. Modern Methods
| Parameter | Traditional Method | Modern Method |
|---|---|---|
| Reagents | ClSO₃H, SOCl₂, NH₃ | 2e, DIPEA, TFA |
| Temperature | 0°C (Step 1), 80°C (Step 3) | Room temperature |
| Yield | 30–45% | 65–91% |
| Regioselectivity | Moderate (2:1) | Excellent (≥99:1) |
| Scale-up feasibility | Limited by purification | Demonstrated at gram-scale |
The modern method reduces purification steps and improves atom economy, aligning with green chemistry principles .
Q & A
Basic: What are the standard synthetic routes for 1H-Pyrrole-2-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrrole derivatives like this compound often involves Grignard reactions or sulfonamide functionalization. For example, propynyl Grignard reagents can react with aldehydes in THF at 0°C, followed by quenching with HCl and purification via ethyl acetate extraction . Key optimization parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT (4 hours) | Minimizes side reactions |
| Solvent | THF | Enhances reagent solubility |
| Workup | Ethyl acetate extraction | Improves purity (84–94% yield) |
For sulfonamide formation, adjusting stoichiometry of sulfonating agents and reaction time is critical.
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For pyrrole derivatives, single-crystal diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) resolve bond lengths, angles, and torsional conformations . Complementary techniques include:
- NMR : H and C NMR to confirm proton environments and carbon hybridization.
- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1150 cm (S=O symmetric stretch) validate functional groups.
Basic: What spectroscopic and chromatographic methods ensure purity and identity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<0.5% by area normalization).
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 159.1) .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV; Rf ≈ 0.4 for the pure compound.
Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and charge distribution. For example:
- Exchange-correlation functionals : Hybrid models (e.g., B3LYP) with exact-exchange terms reduce errors in atomization energies (<2.4 kcal/mol deviation) .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate aqueous environments, adjusting dielectric constants (ε = 78.5) .
Advanced: How should researchers resolve contradictions between experimental and computational data?
Methodological Answer:
- Error Source Analysis : Compare computational parameters (e.g., basis set size, solvent models) with experimental conditions (e.g., temperature, solvent polarity) .
- Replication : Repeat synthesis and characterization (triplicate trials) to rule out procedural variability .
- Sensitivity Testing : Vary DFT functionals (e.g., PBE0 vs. M06-2X) to assess robustness of computational predictions .
Advanced: What strategies assess the reactivity of this compound under varying conditions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under different pH (2–12) and temperatures (25–80°C).
- Electrophilicity Index : Calculate using DFT-derived chemical potential (μ) and hardness (η): .
- Cross-Validation : Compare experimental reactivity (e.g., nucleophilic substitution yields) with Fukui function predictions .
Advanced: How do solvent effects influence the stability and reactivity of this compound?
Methodological Answer:
- Solvent Screening : Test polar (DMF, water) vs. nonpolar (toluene) solvents using accelerated stability studies (40°C/75% RH for 4 weeks).
- DFT Solvent Modeling : Apply SMD (Solvation Model based on Density) to compute solvation free energies and transition-state stabilization .
- HPLC Tracking : Quantify degradation products (e.g., hydrolyzed sulfonamide) to correlate solvent polarity with decomposition rates .
Advanced: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Protocol Standardization : Document molar ratios, stirring rates, and drying times (e.g., NaSO for 12 hours) .
- Open Data Practices : Share raw NMR/XRD files in repositories like Zenodo for independent validation .
- Collaborative Trials : Cross-validate results with external labs using identical starting materials (e.g., Aldrich vs. TCI suppliers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
